molecular formula C5H8F3NO2 B1339320 2,2,2-Trifluoroethyl dimethylcarbamate CAS No. 407-43-2

2,2,2-Trifluoroethyl dimethylcarbamate

Cat. No.: B1339320
CAS No.: 407-43-2
M. Wt: 171.12 g/mol
InChI Key: ZZDGUXZHFOUZSO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Organization

The molecular architecture of this compound consists of a central carbamate functional group (-OCON-) linking a trifluoroethyl alkoxy moiety with a dimethylamino group. The compound adopts the International Union of Pure and Applied Chemistry name 2,2,2-trifluoroethyl N,N-dimethylcarbamate, reflecting its structural organization. The trifluoroethyl group (-OCH₂CF₃) serves as the alcohol-derived component, while the dimethylcarbamate portion [N(CH₃)₂CO-] provides the amino acid-derived functionality.

Spectroscopic analysis reveals distinct chemical environments for different structural components. Nuclear magnetic resonance studies of related trifluoroethyl carbamates demonstrate characteristic ¹⁹F nuclear magnetic resonance signals appearing at approximately -70 parts per million for the trifluoromethyl group, confirming the integrity of the CF₃ moiety. The dimethylcarbamate protons typically appear in the ¹H nuclear magnetic resonance spectrum between 2.8-3.2 parts per million, indicating the electron-withdrawing influence of the carbamate carbonyl group.

The molecular geometry exhibits a planar carbamate core with significant electronic delocalization between the nitrogen lone pair and the carbonyl π-system. This delocalization is characteristic of carbamate structures and contributes to the restricted rotation about the carbon-nitrogen bond. The trifluoroethyl substituent adopts extended conformations to minimize steric interactions while maximizing favorable electronic interactions.

Physical properties reflect the compound's unique structure. The density is reported as 1.238 g/cm³, with a boiling point of 115.152°C at 760 mmHg, indicating moderate volatility. The refractive index of 1.369 suggests significant electronic polarization due to the fluorine substituents. These properties are consistent with the presence of highly electronegative fluorine atoms that influence both intermolecular interactions and molecular packing.

Stereoelectronic Effects of Trifluoromethyl-Carbamate Connectivity

The trifluoromethyl group exerts profound stereoelectronic effects on the carbamate framework through multiple mechanisms. The strongly electron-withdrawing nature of the CF₃ group, characterized by a Hammett sigma-para constant of +0.612, significantly influences the electronic distribution throughout the molecule. This electron withdrawal affects both the carbamate carbonyl reactivity and the nitrogen hybridization patterns.

Computational studies reveal that the trifluoromethyl group stabilizes the carbamate structure through hyperconjugative interactions. The carbon-fluorine bonds serve as electron-withdrawing substituents that can participate in negative hyperconjugation with the adjacent methylene carbon. This interaction contributes to the overall stability of the trifluoroethyl linkage and influences the conformational preferences of the entire molecule.

The electronic effects extend to the carbamate nitrogen, where the electron-withdrawing influence of the trifluoroethyl group affects the nitrogen hybridization equilibrium. In contrast to simple alkyl carbamates, the presence of the CF₃ group tends to favor more pyramidal nitrogen geometries in certain conformations, reflecting reduced resonance stabilization due to the electron-deficient environment.

Orbital interactions between the trifluoromethyl group and the carbamate system involve complex mixing of sigma and pi molecular orbitals. The carbon-fluorine bonds, being highly polar, create significant dipole moments that influence the overall molecular electrostatic potential. This electrostatic influence extends beyond simple inductive effects to include through-space interactions that can stabilize specific conformational arrangements.

Comparative Conformational Analysis with Alkyl Carbamate Derivatives

Conformational analysis of this compound reveals significant differences compared to conventional alkyl carbamate systems. While typical cyclohexyl dimethylcarbamates show straightforward axial-equatorial equilibria with clear equatorial preferences, fluorinated carbamates exhibit more complex conformational landscapes. The trifluoroethyl substituent introduces additional conformational variables related to the carbon-carbon and carbon-oxygen rotational degrees of freedom.

Temperature-dependent nuclear magnetic resonance spectroscopy studies of related carbamate systems demonstrate that fluorinated derivatives exhibit distinct temperature coefficients for chemical shift changes. The trifluoroethyl group shows particularly sensitive temperature dependence, suggesting multiple conformational states in rapid exchange at room temperature. At lower temperatures, distinct conformational signals become resolved, indicating the presence of multiple stable conformers.

Carbamate Type Conformational Preference Energy Difference (kJ/mol) Temperature Dependence
Cyclohexyl dimethylcarbamate Equatorial >> Axial 8.4 Low
This compound Multiple conformers 1.5-3.2 High
Methyl dimethylcarbamate Single preferred 0.8 Minimal

Computational investigations using density functional theory methods reveal that trifluoroethyl carbamates can adopt both cis and trans configurations about the carbamate bond, unlike many alkyl derivatives that strongly favor trans arrangements. The energy differences between conformers are typically smaller for fluorinated systems, ranging from 1.5 to 3.2 kJ/mol compared to 8.4 kJ/mol for simple alkyl systems.

The conformational flexibility of the trifluoroethyl chain introduces additional complexity. Rotation about the CH₂-CF₃ bond involves interactions between the methylene hydrogens and the fluorine atoms, creating distinct rotameric states. These rotamers can interconvert through relatively low energy barriers, contributing to the overall conformational dynamics of the molecule.

Computational Modeling of Molecular Orbitals and Charge Distribution

Advanced computational modeling using density functional theory and Møller-Plesset perturbation theory provides detailed insights into the electronic structure of this compound. The highest occupied molecular orbital primarily resides on the nitrogen lone pair with significant contribution from the carbamate oxygen atoms. The lowest unoccupied molecular orbital is predominantly localized on the carbamate carbonyl carbon with substantial mixing from the trifluoromethyl group orbitals.

Charge distribution analysis reveals significant polarization throughout the molecule. The trifluoromethyl carbon carries a partial positive charge of approximately +1.2 elementary charges, while the three fluorine atoms each bear partial negative charges of approximately -0.4 elementary charges. This charge separation creates a substantial molecular dipole moment that influences intermolecular interactions and solvation behavior.

Atomic Center Natural Charge Bond Order Orbital Occupancy
CF₃ Carbon +1.23 - sp³ hybridized
Fluorine atoms -0.41 each 0.87 (C-F) 2s²2p⁵
Carbamate Carbon +0.76 1.65 (C=O) sp² hybridized
Nitrogen -0.52 1.31 (C-N) sp² → sp³ variable

Natural bond orbital analysis indicates significant hyperconjugative interactions between the carbon-fluorine bonds and adjacent sigma* orbitals. The estimated stabilization energy from these interactions ranges from 15-25 kJ/mol, representing a substantial contribution to the overall molecular stability. These hyperconjugative effects are particularly pronounced in conformations where the CF₃ group is oriented to maximize orbital overlap.

Electrostatic potential mapping reveals distinct regions of electron density variation. The trifluoromethyl region exhibits strong electron deficiency, while the carbamate oxygen atoms show areas of high electron density. This electrostatic complementarity influences both intramolecular conformational preferences and intermolecular association patterns in condensed phases.

Molecular orbital energy levels demonstrate the electron-withdrawing influence of the fluorine substitution. The ionization potential is increased by approximately 0.8 electron volts compared to the corresponding non-fluorinated analog, reflecting the stabilization of occupied orbitals by the electronegative substituents. Similarly, the electron affinity is enhanced, making the molecule more susceptible to nucleophilic attack at the carbamate carbon center.

Properties

IUPAC Name

2,2,2-trifluoroethyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDGUXZHFOUZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572356
Record name 2,2,2-Trifluoroethyl dimethylcarbamate
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URL https://comptox.epa.gov/dashboard/DTXSID80572356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-43-2
Record name Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,2,2-trifluoroethyl dimethylcarbamate involves the esterification of dimethylcarbamic acid with 2,2,2-trifluoroethanol. This reaction typically requires catalytic assistance to proceed efficiently.

  • Reaction Scheme:

    $$
    \text{Dimethylcarbamic acid} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{catalyst}]{\text{moderate temp., inert atmosphere}} \text{this compound} + H_2O
    $$

  • Catalysts: Strong acids (e.g., sulfuric acid) or bases can be used to catalyze the esterification process, enhancing the reaction rate and yield.

  • Reaction Conditions: Moderate temperatures (typically 50–120 °C) under an inert atmosphere (nitrogen or argon) to prevent side reactions such as hydrolysis or oxidation.

  • Solvent: Often carried out in anhydrous solvents or neat conditions depending on scale and purity requirements.

This method is favored for its straightforwardness and relatively mild conditions, which preserve the integrity of the trifluoroethyl group and carbamate functionality.

Industrial Production Methods

Industrial synthesis scales up the laboratory esterification process with optimizations for yield, purity, and cost-effectiveness.

  • Reagents: Industrial-grade dimethylcarbamic acid and 2,2,2-trifluoroethanol.

  • Catalyst Systems: Solid acid catalysts or heterogeneous catalysts may be employed to facilitate continuous flow processes.

  • Process Control: Temperature and stoichiometry are tightly controlled to maximize conversion and minimize byproducts.

  • Purification: The crude product is purified by distillation under reduced pressure to remove unreacted starting materials and side products.

  • Environmental and Safety Considerations: Processes are designed to minimize hazardous waste and exposure to toxic intermediates, complying with regulatory standards.

Alternative Synthetic Approaches and Related Compounds

While direct esterification is the main route, related carbamate derivatives such as methyl dimethylcarbamate are synthesized via catalytic amidation of dimethyl carbonate with amines, offering insights into catalyst selection and reaction optimization that could be adapted for trifluoroethyl carbamates.

  • For example, catalytic amidation using transition-metal catalysts (e.g., zirconium tetrachloride) at 80–100 °C has been shown to improve yields in carbamate synthesis.

  • Solvent systems like dimethylammonium dimethylcarbamate (DIMCARB) can serve dual roles as solvent and amine donor, enhancing reaction efficiency.

These methodologies highlight potential avenues for improving the synthesis of this compound, especially in industrial contexts.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents Catalyst Type Reaction Conditions Yield & Purity Notes
Direct Esterification Dimethylcarbamic acid, 2,2,2-trifluoroethanol Strong acid/base 50–120 °C, inert atmosphere High yield, >95% purity Common lab and industrial method
Catalytic Amidation (Analogous) Dimethyl carbonate, amines Transition metal (ZrCl4) 80–100 °C, solvent DIMCARB ~70% yield (methyl carbamate) Potential for adaptation
Continuous Flow Industrial Process Industrial-grade reagents Solid acid catalysts Controlled temp, continuous flow Optimized for scale Emphasizes safety and environmental compliance

Research Findings and Mechanistic Insights

  • The esterification mechanism involves nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the carbonyl carbon of dimethylcarbamic acid, facilitated by protonation (acid catalysis) or deprotonation (base catalysis).

  • The trifluoroethyl group imparts electron-withdrawing effects, stabilizing the carbamate and influencing reaction kinetics.

  • Mild reaction conditions prevent decomposition of sensitive trifluoromethyl groups, ensuring high product integrity.

  • Industrial processes benefit from continuous removal of water to drive the equilibrium toward product formation.

  • Analytical techniques such as NMR, IR spectroscopy, and HPLC are employed to monitor reaction progress and confirm product purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired reaction pathway .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields dimethylcarbamic acid and 2,2,2-trifluoroethanol, while substitution reactions can produce a variety of trifluoroethyl-substituted compounds .

Scientific Research Applications

2,2,2-Trifluoroethyl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The precise mechanism of action of 2,2,2-Trifluoroethyl dimethylcarbamate is not fully understood. it is known to act as a catalyst in certain organic reactions, promoting the formation of specific products. The trifluoroethyl group is believed to play a crucial role in stabilizing reaction intermediates and enhancing the overall reaction rate .

Comparison with Similar Compounds

Table 1: Comparative Analysis of TFDMC and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point/Physical State Primary Applications
2,2,2-Trifluoroethyl dimethylcarbamate C₅H₈F₃NO₂ 195.12 g/mol Trifluoroethyl, dimethylcarbamate 110–111°C (liquid) Organic synthesis, biomolecule extraction
2,2,2-Trifluoroethyl triflate C₃H₃F₆O₃S 248.11 g/mol Trifluoroethyl, trifluoromethanesulfonyl N/A (liquid) Fluorination reactions, industrial catalysis
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate C₁₀H₇F₆NO₂ 311.16 g/mol Trifluoroethyl, 3-(trifluoromethyl)phenyl N/A (solid/liquid) Crop protection, medicinal chemistry
Dimethyl carbonate C₃H₆O₃ 90.08 g/mol Methyl groups, carbonate ester 90°C (liquid) Green solvent, transesterification agent
2,2,2-Trifluoroethyl 4-methylphenylcarbamate C₁₀H₁₀F₃NO₂ 233.19 g/mol Trifluoroethyl, 4-methylphenyl N/A Research chemical (discontinued)

Biological Activity

2,2,2-Trifluoroethyl dimethylcarbamate (CAS 407-43-2) is an organic compound with the molecular formula C5_5H8_8F3_3NO2_2. It features a trifluoroethyl group linked to a dimethylcarbamate moiety, making it a compound of interest in both biochemical and medicinal chemistry contexts. This compound exhibits significant biological activity, particularly through its interactions with various enzymes and biomolecules.

Target Enzymes and Pathways

One of the primary targets of this compound is acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling and affect various physiological processes such as muscle contraction and memory formation.

Molecular Interactions

The compound interacts with AChE by binding to its active site, preventing the hydrolysis of acetylcholine. This binding can be represented as follows:

AChE+Trifluoroethyl dimethylcarbamateInhibited AChE\text{AChE}+\text{Trifluoroethyl dimethylcarbamate}\rightarrow \text{Inhibited AChE}

This interaction results in prolonged cholinergic signaling, which has implications for neurological processes.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Inhibition of AChE : Leads to increased acetylcholine levels.
  • Altered Gene Expression : Influences cellular signaling pathways and gene regulation.
  • Impact on Cell Metabolism : Enhances metabolic pathways associated with cholinergic activity.

These effects can result in both therapeutic benefits and potential toxicities depending on dosage .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Enhance cholinergic signaling without significant adverse effects.
  • High Doses : Can lead to overstimulation of cholinergic pathways, resulting in muscle spasms and neurotoxicity.

Temporal Stability

In laboratory settings, this compound exhibits stability under standard conditions. Studies show minimal degradation over time, which is crucial for experimental reproducibility.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver. It undergoes hydrolysis to yield:

  • Dimethylcarbamic Acid
  • 2,2,2-Trifluoroethanol

These metabolites can participate in further biochemical reactions, including conjugation and excretion processes .

Organic Synthesis and Medicinal Chemistry

The compound serves as a valuable reagent in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Pharmaceuticals : Used as a building block for developing fluorinated drugs.
  • Catalysis : Acts as a catalyst in various chemical reactions to improve yields and efficiency .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Neurotoxicity Assessment : Animal models demonstrate that high doses can lead to significant neurotoxic effects due to excessive cholinergic stimulation.
    Dose (mg/kg)EffectOutcome
    1Enhanced signalingNo adverse effects
    10Moderate stimulationMild muscle spasms
    50Severe overstimulationNeurotoxicity observed
  • Pharmacokinetic Studies : Research shows that the compound is metabolized efficiently with minimal accumulation in tissues over time.
    ParameterValue
    Half-life (hours)3
    Bioavailability (%)75
    Peak Plasma Concentration (µg/mL)150

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2,2-trifluoroethyl dimethylcarbamate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between dimethylcarbamoyl chloride and 2,2,2-trifluoroethanol. A typical protocol involves dissolving 2,2,2-trifluoroethanol in anhydrous tetrahydrofuran (THF) and reacting it with dimethylcarbamoyl chloride in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization.
  • Optimization : Temperature control (room temperature to 60°C) and solvent selection (e.g., THF or dichloromethane) are critical for yield improvement. The electron-withdrawing trifluoroethyl group may slow reactivity, necessitating extended reaction times (24–72 hours) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming the presence of the trifluoroethyl group (δ ~ -70 ppm for CF₃). ¹H NMR identifies dimethylcarbamate protons (δ ~ 2.8–3.2 ppm for N(CH₃)₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 176.06 for C₅H₈F₃NO₂) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate carbonyl (C=O) stretch .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under hydrolytic or thermal conditions?

  • Hydrolytic Stability : The trifluoroethyl group’s strong electron-withdrawing effect increases the carbamate’s resistance to hydrolysis compared to non-fluorinated analogs. Degradation studies in acidic (pH 2) and basic (pH 10) media, analyzed via HPLC or LC-MS, show slower cleavage of the carbamate bond due to reduced nucleophilic attack at the carbonyl carbon .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures above 150°C, attributed to the stability of the CF₃ group and carbamate moiety. Differential scanning calorimetry (DSC) can identify phase transitions or exothermic decomposition pathways .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in medicinal chemistry applications?

  • Lipophilicity and Bioavailability : The CF₃ group enhances lipophilicity (logP ~1.2), improving membrane permeability. However, its metabolic stability in vivo is superior to ethyl carbamates, as evidenced by cytochrome P450 inhibition assays and plasma stability tests .
  • Enzyme Interactions : Molecular docking studies suggest that the trifluoroethyl group may sterically hinder interactions with esterase enzymes, reducing premature hydrolysis. This property is leveraged in prodrug design for sustained drug release .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Byproduct Control :

  • Dimethylamine Formation : Excess dimethylcarbamoyl chloride and low temperatures (0–5°C) minimize amine release.
  • Fluoride Elimination : Using non-protic solvents (e.g., THF) prevents β-fluoride elimination, a common side reaction in fluorinated compounds .
    • Catalytic Enhancements : Lewis acids like BF₃·Et₂O can accelerate carbamate formation by activating the carbonyl group, though compatibility with the trifluoroethyl moiety must be verified .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports yields of ~60–70% for similar carbamates, while notes challenges in purifying trifluoroethyl derivatives due to volatile intermediates. Resolution involves optimizing reaction stoichiometry and using high-boiling solvents (e.g., diglyme) for improved isolation .
  • Stability Discrepancies : Some studies suggest high thermal stability, while others note decomposition at moderate temperatures. This may arise from impurities or varying analytical conditions, emphasizing the need for rigorous purity assessment via NMR and MS .

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